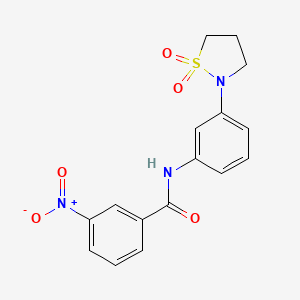

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide and related compounds involves several steps, including condensation reactions, nucleophilic substitutions, and the use of specific reagents to introduce the nitrobenzamide and isothiazolidinyl groups. For instance, Patel and Dhameliya (2010) described the synthesis of similar compounds through facile condensation with aromatic aldehydes in the presence of sodium ethanolate, yielding good yields of the target compounds which further undergo reactions to give pyrazole derivatives (Patel & Dhameliya, 2010).

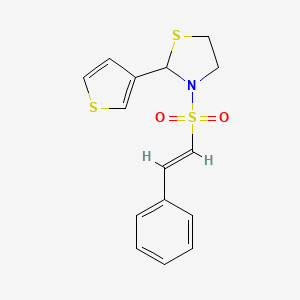

Molecular Structure Analysis

The molecular structure of related nitrobenzamide compounds has been determined using techniques such as single-crystal X-ray diffractometry. Zong and Wang (2009) synthesized a compound with a similar functional group orientation and determined its crystal structure, highlighting the spatial arrangement of carbonyl and thiocarbonyl moieties and providing unit-cell dimensions that could be comparable to those of the compound (Zong & Wang, 2009).

Chemical Reactions and Properties

Chemical reactions involving N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide may include interactions with nucleophiles, redox reactions, and the potential for forming derivatives through substitutions at the nitro group. Samet et al. (2005) demonstrated the reactivity of polynitroaromatic compounds in nucleophilic displacements, which could be relevant for understanding the reactivity patterns of the nitro group in the target compound (Samet et al., 2005).

Scientific Research Applications

Antimicrobial Applications

A series of derivatives incorporating the thiazole ring, structurally similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, were synthesized and screened for their antimicrobial activity. These compounds showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting their potential as therapeutic agents for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis and Biological Activity

Another study focused on the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, a category to which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide could be related. These derivatives showed cytostatic activities against various malignant human cell lines, highlighting their potential for antitumor applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Enhanced Physicochemical Properties

Research into co-crystals and co-crystal hydrates of pharmaceutical compounds, including those structurally related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, has shown that forming co-crystals can enhance the photostability and clinically relevant physicochemical properties of the drug molecules. This suggests a potential application in improving the delivery and stability of pharmaceutical compounds (Vangala, Chow, & Tan, 2012).

Chemical Synthesis and Structure-Activity Relationships

The synthesis and exploration of structure-activity relationships (SAR) of aziridinyldinitrobenzamides, a group of compounds including and related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, have been investigated for activation by E. coli nitroreductase. These studies are crucial for understanding the mechanisms of action of these compounds and optimizing their biological activities for potential therapeutic applications (Helsby, Atwell, Yang, Palmer, Anderson, Pullen, Ferry, Hogg, Wilson, & Denny, 2004).

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .

Mode of Action

It is believed to interact with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell proliferation and division .

Biochemical Pathways

Given its target, it is likely to impact pathways related to the cell cycle and cell division . The downstream effects of these changes could include altered cell growth and proliferation .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its impact on CDK2 and the cell cycle . Potential effects could include changes in cell proliferation and division, potentially leading to altered cell growth .

properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c20-16(12-4-1-7-15(10-12)19(21)22)17-13-5-2-6-14(11-13)18-8-3-9-25(18,23)24/h1-2,4-7,10-11H,3,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVAORUVWDUREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2494712.png)

![2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole](/img/structure/B2494714.png)

![N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2494715.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2494722.png)

![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)

![3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2494732.png)